molecular formula C19H24N4O5S B2966835 ethyl 4-(3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamido)piperidine-1-carboxylate CAS No. 2034242-61-8

ethyl 4-(3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamido)piperidine-1-carboxylate

Cat. No. B2966835
CAS RN: 2034242-61-8
M. Wt: 420.48
InChI Key: UWJNDVIQFXHJSB-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . It contains a piperidine ring, a benzamido group, a methylsulfonyl group, and an imidazole ring. These groups are common in many biologically active compounds.

Scientific Research Applications

Pharmaceutical Research and Drug Development

This compound is utilized in the early stages of pharmaceutical research. Its structure suggests potential activity as a pharmacophore, which could be integrated into new drug candidates. The presence of the methylsulfonyl group and the imidazole ring indicates that it might interact with various biological targets, such as enzymes or receptors involved in disease pathways .

Future Directions

Piperidine derivatives are a rich area of research in medicinal chemistry, with potential applications in a wide range of diseases . This compound, with its combination of functional groups, could be a promising area for future study.

properties

IUPAC Name

ethyl 4-[[3-(2-methylsulfonylimidazol-1-yl)benzoyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S/c1-3-28-19(25)22-10-7-15(8-11-22)21-17(24)14-5-4-6-16(13-14)23-12-9-20-18(23)29(2,26)27/h4-6,9,12-13,15H,3,7-8,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJNDVIQFXHJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)N3C=CN=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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